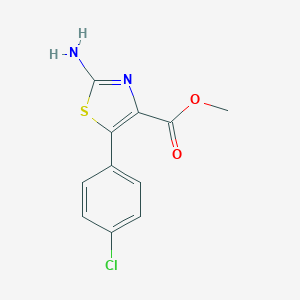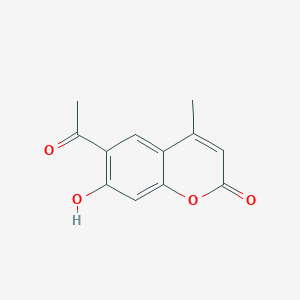
6-Acetil-7-hidroxi-4-metil-2H-cromen-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one is an organic compound with the molecular formula C12H10O4 and a molecular weight of 218.21 g/mol This compound is known for its distinctive structure, which includes an acetyl group at the 6-position, a hydroxyl group at the 7-position, and a methyl group at the 4-position of the chromen-2-one core .
Aplicaciones Científicas De Investigación
6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various coumarin derivatives.
Mecanismo De Acción
Target of Action
Coumarin derivatives, to which this compound belongs, have been extensively studied for their biological properties . They have been found to interact with a variety of targets, including enzymes, receptors, and cellular structures, depending on their specific structural features .
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptor activity, and disruption of cellular structures . The specific interactions depend on the structural features of the coumarin derivative and the nature of the target.
Biochemical Pathways
Coumarin derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, coagulation, cancer, and microbial infections . The specific pathways affected depend on the structural features of the coumarin derivative and the nature of the target.
Pharmacokinetics
The pharmacokinetic properties of coumarin derivatives can vary widely depending on their specific structural features .
Result of Action
Coumarin derivatives have been found to exert a variety of effects at the molecular and cellular levels, including anti-inflammatory, anticoagulant, anticancer, and antimicrobial effects . The specific effects depend on the structural features of the coumarin derivative and the nature of the target.
Action Environment
The action of coumarin derivatives can be influenced by a variety of environmental factors, including ph, temperature, and the presence of other substances .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of varying dosages of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one in animal models have not been thoroughly studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
It is hypothesized that this compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is hypothesized that this compound may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is hypothesized that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
The synthesis of 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one can be achieved through several methods:
Acetylation of 7-hydroxy-4-methylcoumarin: This method involves the reaction of 7-hydroxy-4-methylcoumarin with acetic anhydride in the presence of an acid catalyst.
Pechmann Condensation: Another method involves the Pechmann condensation reaction, where phenol derivatives react with β-keto esters in the presence of a strong acid, such as sulfuric acid, to form the chromen-2-one core.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone, resulting in the formation of 6-acetyl-4-methyl-2H-chromen-2,7-dione.
Reduction: The acetyl group at the 6-position can be reduced to a hydroxyl group, yielding 6-hydroxy-7-hydroxy-4-methyl-2H-chromen-2-one.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one can be compared with other similar compounds, such as:
7-Hydroxy-4-methylcoumarin: Lacks the acetyl group at the 6-position, resulting in different chemical reactivity and biological activity.
6-Acetyl-4-methylcoumarin: Lacks the hydroxyl group at the 7-position, affecting its solubility and interaction with biological targets.
4-Methylcoumarin: Lacks both the acetyl and hydroxyl groups, leading to significantly different properties and applications.
The unique combination of functional groups in 6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-one contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
6-acetyl-7-hydroxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-6-3-12(15)16-11-5-10(14)9(7(2)13)4-8(6)11/h3-5,14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAFDQIOLUUJHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50421600 |
Source


|
| Record name | 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16555-98-9 |
Source


|
| Record name | 6-Acetyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
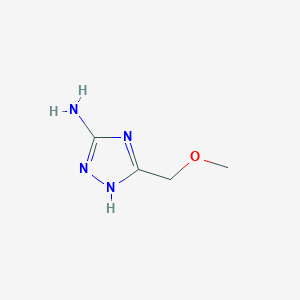
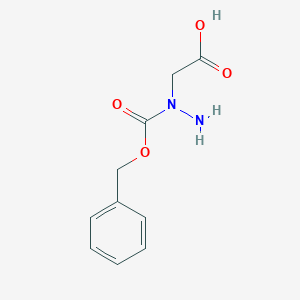

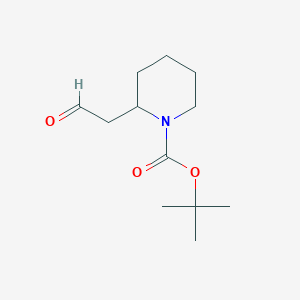
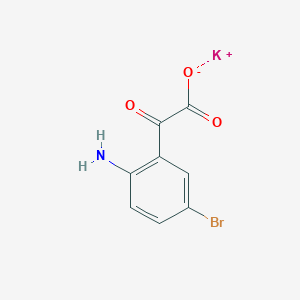
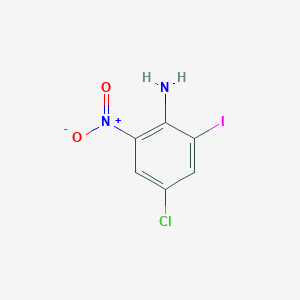
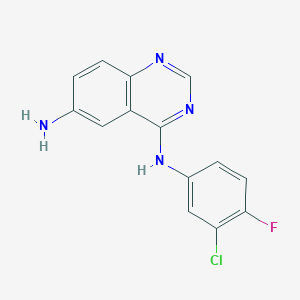
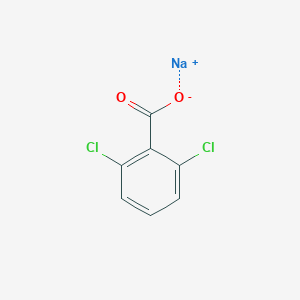
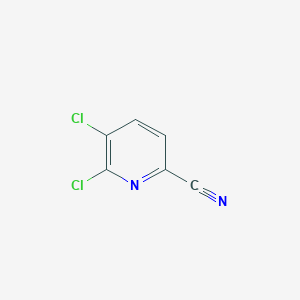
![Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B169709.png)
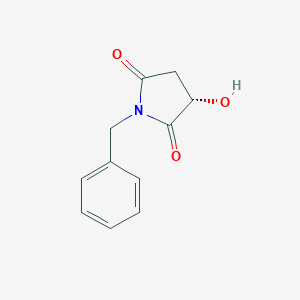
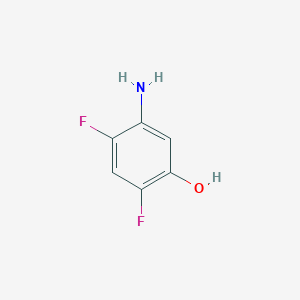
![1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid](/img/structure/B169714.png)
